REACTION_SMILES
|
[CH3:15][OH:16].[ClH:14].[F:1][C:2]1([F:13])[CH2:3][CH:4]2[N:5]([C:6]([CH3:9])([CH3:10])[O:7][CH2:8]2)[C:11]1=[O:12].[O:17]1[CH2:18][CH2:19][O:20][CH2:21][CH2:22]1>>[F:1][C:2]1([F:13])[CH2:3][CH:4]([CH2:8][OH:7])[NH:5][C:11]1=[O:12]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
CC1(C)OCC2CC(F)(F)C(=O)N21
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1(C)OCC2CC(F)(F)C(=O)N21
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCO1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1NC(CO)CC1(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:15][OH:16].[ClH:14].[F:1][C:2]1([F:13])[CH2:3][CH:4]2[N:5]([C:6]([CH3:9])([CH3:10])[O:7][CH2:8]2)[C:11]1=[O:12].[O:17]1[CH2:18][CH2:19][O:20][CH2:21][CH2:22]1>>[F:1][C:2]1([F:13])[CH2:3][CH:4]([CH2:8][OH:7])[NH:5][C:11]1=[O:12]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
CC1(C)OCC2CC(F)(F)C(=O)N21
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1(C)OCC2CC(F)(F)C(=O)N21
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCO1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1NC(CO)CC1(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:15][OH:16].[ClH:14].[F:1][C:2]1([F:13])[CH2:3][CH:4]2[N:5]([C:6]([CH3:9])([CH3:10])[O:7][CH2:8]2)[C:11]1=[O:12].[O:17]1[CH2:18][CH2:19][O:20][CH2:21][CH2:22]1>>[F:1][C:2]1([F:13])[CH2:3][CH:4]([CH2:8][OH:7])[NH:5][C:11]1=[O:12]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
CC1(C)OCC2CC(F)(F)C(=O)N21
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1(C)OCC2CC(F)(F)C(=O)N21
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCO1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1NC(CO)CC1(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |